Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H6F3NO3 . It is a member of the isoxazole family, which are heterocyclic compounds containing an isoxazole ring. This ring is a five-membered planar aromatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Scientific Research Applications
Cycloaddition Reactions
Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is used in 1,3-dipolar cycloaddition reactions. Markitanov et al. (2018) describe its formation through the reaction of 3,3,3-Trifluoropropene derivatives with ethyl cyanocarboxylate N-oxide. This process leads to the creation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, showcasing its utility in synthesizing complex fluorinated structures (Markitanov et al., 2018).
Regioselective Dipolar Cycloaddition
Schmidt et al. (2012) explored the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate using a regioselective 1,3-dipolar cycloaddition approach. Their work illustrates the influence of substitution on the cycloaddition yield and regiochemistry, further highlighting the compound's role in producing fluorinated isoxazoles (Schmidt et al., 2012).
Scale-Up Synthesis in Drug Development
Hou et al. (2016) reported the efficient scale-up synthesis of BMS-520, a selective S1P1 receptor agonist, where ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate serves as a key intermediate. This application demonstrates the compound's significance in the pharmaceutical industry, particularly in synthesizing potential therapeutic agents (Hou et al., 2016).
Antituberculosis Activity
Mao et al. (2010) investigated the antituberculosis activity of an ethyl ester derivative of 5-(trifluoromethyl)isoxazole-3-carboxylic acid, showing its effectiveness against Mycobacterium tuberculosis. This research underscores the compound's potential in developing new antituberculosis treatments (Mao et al., 2010).
Lateral Lithiation Reactions
Zhou and Natale (1998) utilized ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, in lateral lithiation reactions. This process is pivotal for synthesizing functionalized isoxazoles, which are important in various chemical syntheses (Zhou & Natale, 1998).
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-5(14-11-4)7(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSIAEREMKEHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239272 | |
Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625120-13-0 | |
Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625120-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.